molecular formula C11H13F10N B14196094 8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine CAS No. 917867-93-7

8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine

Cat. No.: B14196094
CAS No.: 917867-93-7
M. Wt: 349.21 g/mol
InChI Key: GPWFJYNHGWNWSB-UHFFFAOYSA-N
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Description

8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is a fluorinated organic compound with the molecular formula C₁₁H₁₃F₁₀N. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-6-en-1-amine and pentafluoroethyl compounds.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in the development of fluorinated pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,8,9,9,9-Pentafluoronon-6-en-1-amine: Lacks the pentafluoroethyl group, resulting in different chemical properties.

    7-(Pentafluoroethyl)non-6-en-1-amine: Lacks the multiple fluorine atoms on the non-6-en-1-amine backbone.

Uniqueness

8,8,9,9,9-Pentafluoro-7-(pentafluoroethyl)non-6-en-1-amine is unique due to the combination of multiple fluorine atoms and the pentafluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

917867-93-7

Molecular Formula

C11H13F10N

Molecular Weight

349.21 g/mol

IUPAC Name

8,8,9,9,9-pentafluoro-7-(1,1,2,2,2-pentafluoroethyl)non-6-en-1-amine

InChI

InChI=1S/C11H13F10N/c12-8(13,10(16,17)18)7(5-3-1-2-4-6-22)9(14,15)11(19,20)21/h5H,1-4,6,22H2

InChI Key

GPWFJYNHGWNWSB-UHFFFAOYSA-N

Canonical SMILES

C(CCC=C(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)CCN

Origin of Product

United States

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